molecular formula C20H20N2O3S B2377671 (5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one CAS No. 507227-84-1

(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one

Cat. No.: B2377671
CAS No.: 507227-84-1
M. Wt: 368.45
InChI Key: JYPDWAMGYPVEOT-QGOAFFKASA-N
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Description

(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one is a synthetic organic compound that belongs to the class of thiazole derivatives

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one typically involves the following steps:

    Formation of the Thiazole Ring: This can be achieved by the reaction of a suitable α-haloketone with thiourea under basic conditions.

    Introduction of the Furan Ring: The furan ring can be introduced via a cross-coupling reaction, such as the Suzuki or Heck reaction, using appropriate furan derivatives.

    Methoxylation: The methoxy group can be introduced through methylation reactions using reagents like dimethyl sulfate or methyl iodide.

    Piperidine Substitution: The piperidine ring can be introduced via nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to improve yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, typically using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, or chromium trioxide.

    Reduction: Sodium borohydride, lithium aluminum hydride, or catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles like amines or alcohols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may yield alcohols or amines.

Scientific Research Applications

Chemistry

    Catalysis: Thiazole derivatives are often studied for their catalytic properties in various organic reactions.

    Material Science: These compounds can be used in the development of new materials with specific electronic or optical properties.

Biology

    Antimicrobial Activity: Thiazole derivatives are known for their antimicrobial properties and are studied for their potential use as antibiotics.

    Enzyme Inhibition: These compounds can act as inhibitors for various enzymes, making them potential candidates for drug development.

Medicine

    Anti-inflammatory: Some thiazole derivatives have shown anti-inflammatory properties and are being investigated for their therapeutic potential.

    Anticancer: Research is ongoing to explore the anticancer properties of thiazole derivatives, including their ability to inhibit cancer cell growth.

Industry

    Agriculture: Thiazole derivatives can be used as agrochemicals, including pesticides and herbicides.

    Pharmaceuticals: These compounds are used in the synthesis of various pharmaceutical agents.

Mechanism of Action

The mechanism of action of (5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to its observed biological effects. The exact pathways and targets would require detailed biochemical studies.

Comparison with Similar Compounds

Similar Compounds

    Thiazole Derivatives: Compounds like thiazole, benzothiazole, and thiazolidine.

    Furan Derivatives: Compounds like furan, furfural, and furfuryl alcohol.

    Piperidine Derivatives: Compounds like piperidine, piperazine, and pyrrolidine.

Uniqueness

(5E)-5-{[5-(4-methoxyphenyl)furan-2-yl]methylidene}-2-(piperidin-1-yl)-4,5-dihydro-1,3-thiazol-4-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to other similar compounds.

Properties

IUPAC Name

(5E)-5-[[5-(4-methoxyphenyl)furan-2-yl]methylidene]-2-piperidin-1-yl-1,3-thiazol-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20N2O3S/c1-24-15-7-5-14(6-8-15)17-10-9-16(25-17)13-18-19(23)21-20(26-18)22-11-3-2-4-12-22/h5-10,13H,2-4,11-12H2,1H3/b18-13+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JYPDWAMGYPVEOT-QGOAFFKASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)C=C3C(=O)N=C(S3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=C(C=C1)C2=CC=C(O2)/C=C/3\C(=O)N=C(S3)N4CCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20N2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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